

What is the structure of Pseudoerythromycin A enol ether?

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Compound of Interest

Compound Name: *Pseudoerythromycin A enol ether*

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An In-depth Technical Guide to the Structure of **Pseudoerythromycin A Enol Ether**

Introduction

Pseudoerythromycin A enol ether is a well-characterized degradation product of the macrolide antibiotic Erythromycin A. Its formation occurs under neutral to weakly alkaline conditions through a significant and complex intramolecular rearrangement. While devoid of antibiotic activity, **Pseudoerythromycin A enol ether** serves as a crucial analytical standard for stability studies of Erythromycin A.[1] Furthermore, it has been observed to promote the differentiation of monocytes into macrophages, indicating potential applications in immunological research.[2] This document provides a comprehensive overview of its structure, properties, and synthesis for researchers, scientists, and drug development professionals.

Chemical Structure and Formation

Pseudoerythromycin A enol ether is formed from Erythromycin A via a transannular cyclization process. This intramolecular rearrangement involves two key steps:

- The hydroxyl group at carbon 6 (C6-OH) attacks the ketone at carbon 9 (C9), forming a stable internal enol ether.
- Simultaneously, the hydroxyl group at carbon 11 (C11-OH) attacks the carbonyl of the lactone.

This process results in the contraction of the macrocycle from a 14-membered ring to a more complex 11-membered macrolide bicyclic structure.^[1]

The systematic IUPAC name for **Pseudoerythromycin A enol ether** is 3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one.^[3]

Physicochemical and Analytical Data

A summary of the key physicochemical properties and identifiers for **Pseudoerythromycin A enol ether** is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₃₇ H ₆₅ NO ₁₂	^[1] ^[3] ^[4]
Molecular Weight	715.9 g/mol	^[1] ^[3] ^[4]
CAS Number	105882-69-7	^[1] ^[4] ^[5]
Appearance	White solid	^[1]
Purity	>98%	^[1] ^[4]
Storage	-20°C	^[1]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO. Good water solubility.	^[1]

Synthesis Workflow

Pseudoerythromycin A enol ether is synthetically derived from Erythromycin A. The process involves the initial conversion of Erythromycin A to its enol ether intermediate, followed by a base-catalyzed rearrangement.



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Caption: Synthetic pathway of **Pseudoerythromycin A enol ether** from Erythromycin A.

Experimental Protocols

The structural elucidation and synthesis of **Pseudoerythromycin A enol ether** rely on established analytical and synthetic chemistry protocols. Detailed experimental procedures can be found in the cited literature.^{[1][2][6]}

Synthesis of Pseudoerythromycin A enol ether from Erythromycin A

The following is a generalized protocol based on referenced synthetic schemes.^[6]

Step 1: Formation of Erythromycin A enol ether

- Erythromycin A is dissolved in a suitable solvent.
- The solution is treated with ice-cold acetic acid to promote the formation of the enol ether intermediate.
- The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the product, Erythromycin A enol ether, is isolated and purified.

Step 2: Rearrangement to **Pseudoerythromycin A enol ether**

- The purified Erythromycin A enol ether is dissolved in methanol.
- Potassium carbonate is added to the solution to catalyze the rearrangement.
- The mixture is heated to reflux.
- The reaction is monitored until the starting material is consumed.

- The final product, **Pseudoerythromycin A enol ether**, is isolated and purified, typically using column chromatography.

Structural Characterization

The definitive structure of **Pseudoerythromycin A enol ether** is confirmed through a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula and to study fragmentation patterns.
- Liquid Chromatography (LC): LC is often coupled with MS (LC-MS) to separate the compound from impurities and to aid in its identification.^[2]

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